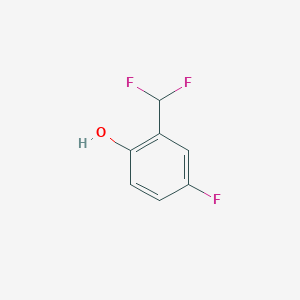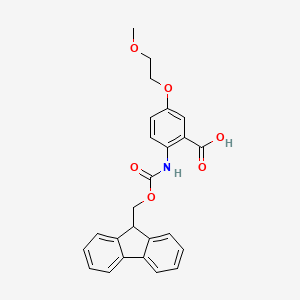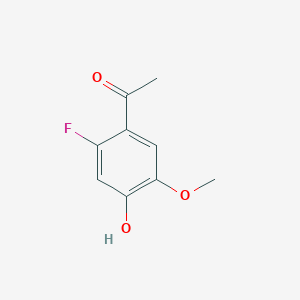
2-(Difluoromethyl)-4-fluorophenol
Descripción general
Descripción
2-(Difluoromethyl)-4-fluorophenol is an organic compound characterized by the presence of both difluoromethyl and fluorophenol groups. This compound is of significant interest in various fields due to its unique chemical properties, which include high lipophilicity and the ability to form hydrogen bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the metal-catalyzed cross-coupling reaction, which can transfer difluoromethyl groups to aromatic rings under stoichiometric and catalytic conditions . Another approach involves the use of difluorocarbene reagents, which can insert difluoromethyl groups into aromatic compounds under mild conditions .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-4-fluorophenol often employs large-scale difluoromethylation processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been adopted to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Amino and thiol derivatives
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-4-fluorophenol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions.
Pathways Involved: The compound can modulate biological pathways by acting as a bioisostere of alcohol, thiol, and amine moieties, thereby influencing enzyme activity and receptor binding.
Comparación Con Compuestos Similares
- 2-(Difluoromethyl)phenol
- 4-Fluorophenol
- 2,4-Difluorophenol
Comparison: 2-(Difluoromethyl)-4-fluorophenol is unique due to the presence of both difluoromethyl and fluorophenol groups, which confer distinct chemical properties such as enhanced lipophilicity and hydrogen bond formation. Compared to similar compounds, it offers better metabolic stability and bioavailability, making it more suitable for pharmaceutical and industrial applications .
Propiedades
IUPAC Name |
2-(difluoromethyl)-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZROIDZMOBRNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)













